molecular formula C11H23Cl B13558767 5-(Chloromethyl)-2,2,6-trimethylheptane

5-(Chloromethyl)-2,2,6-trimethylheptane

Cat. No.: B13558767
M. Wt: 190.75 g/mol
InChI Key: ADCIKAGSAFWHJT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,2,6-trimethylheptane is an organic compound characterized by its unique structure, which includes a chloromethyl group attached to a heptane backbone with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,2,6-trimethylheptane typically involves the chlorination of 2,2,6-trimethylheptane. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to facilitate the reaction and may involve the use of organic solvents to improve the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2,2,6-trimethylheptane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

5-(Chloromethyl)-2,2,6-trimethylheptane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industrial Chemistry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,2,6-trimethylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloromethyl-2-methoxy-benzaldehyde
  • 5-Chloromethyl-2-hydroxyl-benzaldehyde
  • 5-(Chloromethyl)furfural

Uniqueness

5-(Chloromethyl)-2,2,6-trimethylheptane is unique due to its specific structure, which includes a heptane backbone with three methyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in organic and industrial chemistry.

Properties

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

IUPAC Name

5-(chloromethyl)-2,2,6-trimethylheptane

InChI

InChI=1S/C11H23Cl/c1-9(2)10(8-12)6-7-11(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

ADCIKAGSAFWHJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)(C)C)CCl

Origin of Product

United States

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